

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

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Compound of Interest

Compound Name: *4-Bromo-3-fluoro-5-methoxypyridine*

CAS No.: 1256825-73-6

Cat. No.: B1529055

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4-Bromo-3-fluoro-5-methoxypyridine belongs to a class of highly functionalized pyridine derivatives that are of significant interest in modern organic synthesis. The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—on the pyridine core creates a molecule with uniquely tunable reactivity and electronic properties.

The pyridine ring itself is a ubiquitous motif in pharmaceuticals. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic profile by enhancing metabolic stability, improving membrane permeability, and modulating pKa.[1] The methoxy group, an electron-donating substituent, and the bromine atom, a versatile synthetic handle, further expand its utility.[2] Specifically, the bromine at the C4 position is an ideal site for introducing molecular diversity through well-established chemical transformations, making this compound a valuable starting point for the synthesis of novel therapeutic agents and advanced materials.[3]

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and properties of **4-Bromo-3-fluoro-5-methoxypyridine** are summarized below.[4][5]

Property	Value	Source(s)
CAS Number	1256825-73-6	[4][5]
Molecular Formula	C ₆ H ₅ BrFNO	[4]
Molecular Weight	206.01 g/mol	[4]
IUPAC Name	4-Bromo-3-fluoro-5-methoxypyridine	
SMILES	<chem>COC1=CN=CC(F)=C1Br</chem>	[4]
Purity (Typical)	≥95%	[4]
Appearance	(Varies) Off-white to light yellow solid	
Storage Conditions	Inert atmosphere, 2-8°C	[4]

Safety & Handling: A Material Safety Data Sheet (MSDS) Core Directive

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) specifically for **4-Bromo-3-fluoro-5-methoxypyridine** is limited. The following information is synthesized from supplier-provided hazard codes for the target compound and detailed data from the SDS of the closely related isomer, 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9).[6] This information should be used as a robust precautionary guide.

Hazard Identification and Classification

This chemical is considered hazardous. The primary hazards are summarized below.

Pictogram	GHS Hazard Class	Hazard Statement
!	Skin Irritant	H315: Causes skin irritation.
!	Eye Irritant	H319: Causes serious eye irritation.
!	STOT SE 3	H335: May cause respiratory irritation.

Data derived from supplier information and analogous compound SDS.[6]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to rigorous safety protocols is non-negotiable when handling this compound.

- Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure safety shower and eye wash stations are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
 - Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[6]
 - Skin and Body Protection: Wear a lab coat, and consider additional impervious clothing if splashing is a risk.[6]
 - Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.[7]

First Aid Measures

In case of exposure, immediate action is critical.[6]

- If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

- If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention. Remove and launder contaminated clothing before reuse.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Storage and Disposal

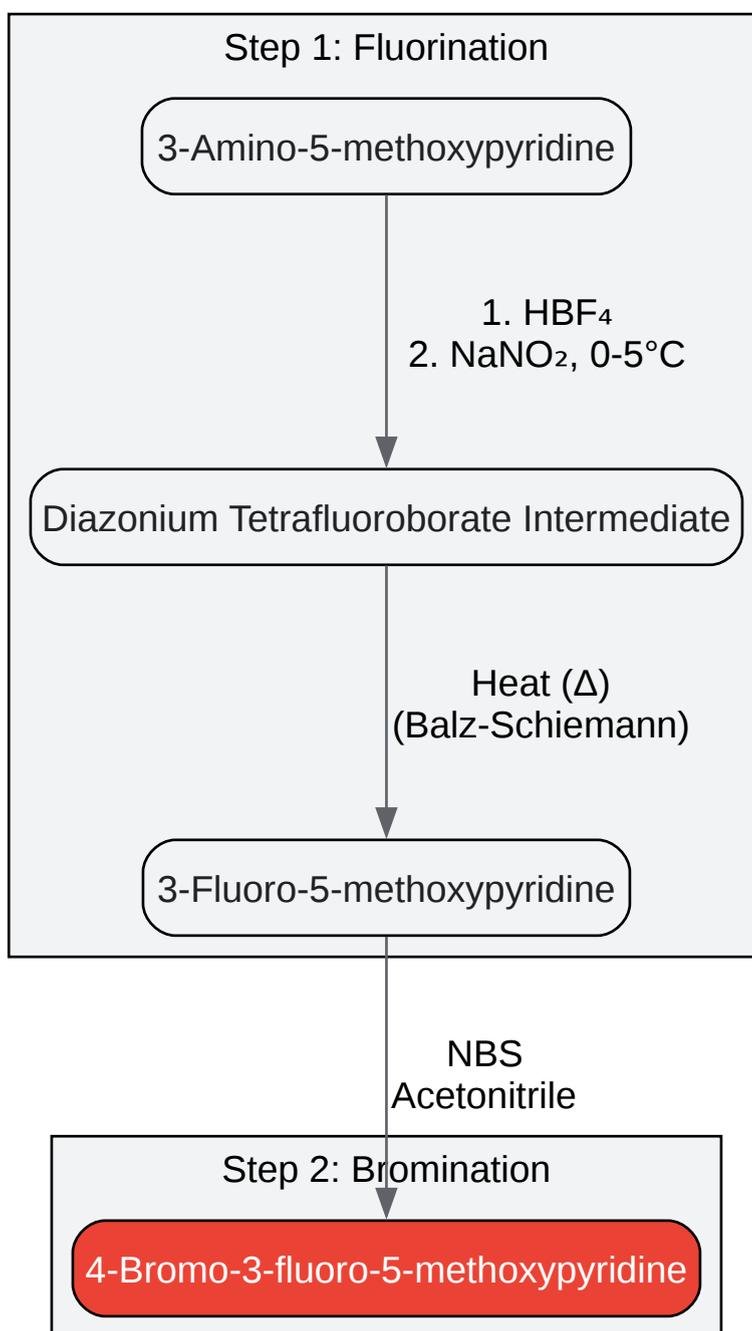
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep refrigerated at 2-8°C under an inert atmosphere for long-term stability.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While a specific, published synthesis for **4-Bromo-3-fluoro-5-methoxypyridine** is not readily available, a logical and efficient route can be designed based on established heterocyclic chemistry principles, such as those used for its isomers.[8] A plausible pathway involves a Balz-Schiemann type reaction to introduce the fluorine, followed by a regioselective bromination.

The rationale for this approach is that the diazotization of an amino-pyridine followed by decomposition of the resulting tetrafluoroborate salt is a classic method for introducing fluorine onto an aromatic ring.[9] Subsequent bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) is expected to be directed to the C4 position, which is activated by the C5-methoxy group and sterically accessible.

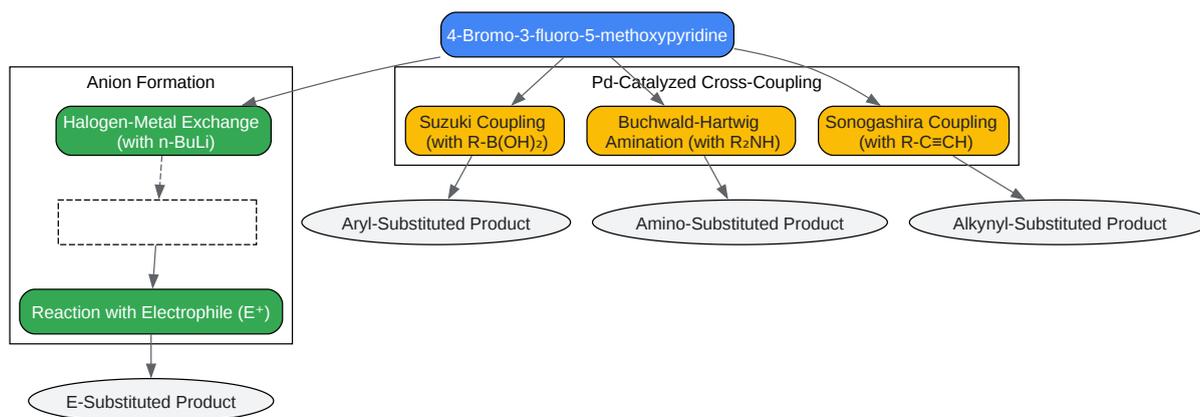


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Caption: Plausible two-step synthesis of **4-Bromo-3-fluoro-5-methoxypyridine**.

Core Reactivity: A Gateway to Complexity

The true value of this reagent lies in its predictable and versatile reactivity. The C-Br bond is the primary site for transformations, enabling the creation of more complex molecular architectures.



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Caption: Key reaction pathways for **4-Bromo-3-fluoro-5-methoxypyridine**.

Exemplary Experimental Protocols

The following protocols are illustrative and serve as a starting point. Optimization may be required based on the specific substrate and desired scale.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling **4-Bromo-3-fluoro-5-methoxypyridine** with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation due to its mild conditions and functional group tolerance.^[10]

Objective: To synthesize a 4-aryl-3-fluoro-5-methoxypyridine derivative.

Materials:

- **4-Bromo-3-fluoro-5-methoxypyridine** (1.0 eq.)
- Arylboronic acid (1.2 eq.)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)[11]
- Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)[11]
- Nitrogen or Argon source for inert atmosphere

Procedure:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Bromo-3-fluoro-5-methoxypyridine** (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- **Solvent and Catalyst Addition:** Under a positive pressure of inert gas, add the degassed solvent mixture (dioxane/water). Follow this with the addition of the palladium catalyst (5 mol%).
- **Reaction:** Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Halogen-Lithium Exchange and Electrophilic Quench

This protocol details the formation of a nucleophilic aryllithium species, which can react with a wide range of electrophiles. This transformation is exceptionally powerful but requires stringent anhydrous and anaerobic conditions.

Objective: To generate a 3-fluoro-5-methoxy-pyridin-4-yl lithium intermediate and quench with an electrophile (e.g., N,N-Dimethylformamide, DMF, to form an aldehyde).

Materials:

- **4-Bromo-3-fluoro-5-methoxypyridine** (1.0 eq.)
- n-Butyllithium (n-BuLi, 1.1 eq., solution in hexanes)
- Anhydrous solvent (e.g., Tetrahydrofuran, THF)
- Electrophile (e.g., Anhydrous DMF, 1.5 eq.)
- Nitrogen or Argon source for inert atmosphere

Procedure:

- Vessel and Reagent Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas. Use anhydrous solvents.
- Initial Setup: Dissolve **4-Bromo-3-fluoro-5-methoxypyridine** (1.0 eq.) in anhydrous THF in a two-necked flask under an inert atmosphere.
- Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi solution (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70°C . The choice of an alkyllithium reagent facilitates a rapid halogen-metal exchange even at very low temperatures.
- Stirring: Stir the resulting mixture at -78°C for 30-60 minutes.

- **Electrophilic Quench:** Add the electrophile (e.g., anhydrous DMF, 1.5 eq.) dropwise to the aryllithium solution at -78°C .
- **Warming and Quenching:** After stirring for an additional 1-2 hours at -78°C , slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH_4Cl .
- **Work-up and Purification:** Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product via column chromatography.

Conclusion

4-Bromo-3-fluoro-5-methoxypyridine is a high-value, versatile building block for chemical synthesis. Its well-defined points of reactivity, particularly the C-Br bond, allow for its strategic incorporation into complex molecules through robust and reliable methodologies like palladium-catalyzed cross-coupling and halogen-metal exchange. A thorough understanding of its properties and strict adherence to safety protocols are paramount to leveraging its full synthetic potential in the pursuit of novel pharmaceuticals and materials.

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